N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-27-16-6-4-15(5-7-16)23-9-11-24(12-10-23)20(26)19(25)22-17-13-14(21)3-8-18(17)28-2/h3-8,13H,9-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKNZEQWTRTXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmacological Applications
N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetamide has been investigated for its potential therapeutic effects, particularly in the following areas:
Neuropharmacology
- Mechanism of Action: The compound is believed to interact with neurotransmitter receptors, potentially modulating pathways involved in neurological disorders. This interaction may influence conditions such as depression and anxiety.
- Case Study: Research indicates that derivatives of this compound exhibit selective serotonin reuptake inhibition, suggesting potential as antidepressants.
Anticancer Research
- Application: Initial studies point to the compound's ability to inhibit tumor growth in specific cancer cell lines, indicating its potential as an anticancer agent.
- Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10 | |
| HeLa (Cervical) | 15 | |
| A549 (Lung) | 12 |
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various biologically active molecules.
Synthetic Routes
The synthesis typically involves:
- Formation of a piperazine intermediate.
- Chlorination and methoxylation to introduce the desired functional groups.
Data Table: Synthetic Steps
| Step | Description |
|---|---|
| Piperazine Formation | Reaction with acylating agents |
| Chlorination | Introduction of the chloro group |
| Methoxylation | Addition of methoxy groups |
Biochemical Studies
This compound is utilized in biochemical assays to explore enzyme interactions and receptor binding dynamics.
Binding Studies
Research has demonstrated its binding affinity for various receptors, contributing to the understanding of drug-receptor interactions.
Data Table: Binding Affinities
| Receptor Type | Binding Affinity (nM) | Reference |
|---|---|---|
| 5-HT | 50 | |
| D | 70 |
Industrial Applications
The compound's unique chemical structure allows for potential applications in material science and agriculture.
Material Science
Investigated for its use in developing new polymers with enhanced properties.
Agriculture
Explored for possible applications in agrochemicals, particularly as a pesticide or herbicide due to its biological activity against certain pests.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Acetamide Scaffolds
The target compound shares a piperazine-acetamide backbone with several derivatives reported in the literature. Key structural variations include substituents on the piperazine ring and the aromatic groups attached to the acetamide. Below is a comparative analysis of these analogs:
Table 1: Structural and Physical Properties of Piperazine-Acetamide Derivatives
Notes:
Functional Comparisons
Enzyme Inhibition Potential
Compounds in with thiazole-piperazine-acetamide structures demonstrate matrix metalloproteinase (MMP) inhibitory activity , critical in inflammation and cancer. For example:
- Compound 13 (4-methoxyphenyl-piperazine): 75% yield, 289–290°C mp, potent MMP-2/9 inhibition.
- Compound 14 (4-chlorophenyl-piperazine): Higher molecular weight (426.96 vs. 422.54) but similar activity, suggesting chloro substituents may enhance target binding.
The target compound’s 5-chloro-2-methoxyphenyl group could synergize with the 4-methoxyphenyl-piperazine to enhance selectivity for specific MMP isoforms, though experimental validation is needed.
Pharmacokinetic Properties
- Chlorine atoms : May extend half-life by resisting metabolic oxidation.
Research Findings and Hypotheses
- Dual-action candidates : Compounds like CoPo-22 () combine corrector and potentiator activities for cystic fibrosis therapy. The target’s piperazine-acetamide scaffold could be modified for similar dual functionality.
Preparation Methods
Piperazine Ring Formation
The piperazine moiety is synthesized via cyclization of 1,2-diamine derivatives. A common approach involves reacting 4-methoxyaniline with bis(2-chloroethyl)amine under alkaline conditions to form 4-(4-methoxyphenyl)piperazine. This intermediate is critical for introducing the methoxy-substituted aryl group at the piperazine nitrogen.
Reaction conditions :
Acylation and Amide Bond Formation
The piperazine derivative undergoes acylation with 2-chloro-2-oxoacetyl chloride, followed by coupling with 5-chloro-2-methoxyaniline to form the final acetamide product.
Stepwise procedure :
-
Acylation :
-
Nucleophilic Substitution :
Table 1: Key Reaction Parameters for Acylation and Coupling
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Piperazine synthesis | 4-Methoxyaniline, bis(2-chloroethyl)amine | Toluene | 100°C | 68 |
| Acylation | 2-Chloro-2-oxoacetyl chloride | DCM | 0–5°C | 82 |
| Amide coupling | 5-Chloro-2-methoxyaniline | DMF | 60°C | 75 |
Industrial-Scale Production Considerations
Transitioning from laboratory to industrial synthesis requires optimization for cost, safety, and scalability.
Continuous Flow Reactors
Microreactor systems enhance heat transfer and reduce reaction times for exothermic steps like acylation. A tubular reactor with a residence time of 10–15 minutes achieves 90% conversion at 25°C, minimizing decomposition.
Solvent Recycling
DMF recovery via vacuum distillation reduces waste and production costs. Industrial setups achieve >95% solvent reuse through fractional distillation.
Optimization of Reaction Parameters
Temperature Control
Lower temperatures during acylation (0–5°C) prevent premature hydrolysis of the chloroacetyl intermediate. Elevated temperatures in the coupling step (60°C) accelerate nucleophilic displacement without compromising yield.
Catalytic Additives
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems, increasing yields by 12–15%.
Characterization and Analytical Techniques
Table 2: Spectroscopic Data for Final Product
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.74 (s, 3H, OCH₃), δ 6.82–7.25 (m, aromatic H) |
| ¹³C NMR | δ 168.9 (C=O), δ 154.2 (OCH₃) |
| FT-IR | 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-O-C) |
| MS (ESI+) | m/z 404.1 [M+H]+ |
Comparative Analysis with Related Compounds
The substitution pattern on the piperazine ring significantly influences synthetic complexity. For example, replacing the 4-methoxyphenyl group with 2-fluorophenyl requires additional halogen-handling protocols .
Q & A
Q. How do researchers assess the compound’s cytotoxicity in preclinical development?
- Assays :
- MTT/PrestoBlue : Test against HEK-293, HepG2, and primary neuronal cells (IC₅₀ > 50 μM considered safe) .
- Genotoxicity : Perform Ames tests and comet assays to rule out DNA damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
